
2-Acetylbenzothiophene
Description
2-Acetylbenzothiophene (CAS: 22720-75-8; molecular formula: C₁₀H₈OS; molecular weight: 176.23) is a sulfur-containing heterocyclic compound featuring a benzothiophene core substituted with an acetyl group at the 2-position. It is a key metabolite of the asthma drug zileuton, where its bioactivation to reactive intermediates (e.g., epoxides and dihydrodiols) has been implicated in hepatotoxicity . The compound is synthesized via condensation reactions involving 2-aminothiophenol or through cyclization of acetylated precursors . Its applications span medicinal chemistry, particularly in studies of drug metabolism and toxicity, and it serves as a precursor for fluorescent sensors and enzyme inhibitors .
Properties
IUPAC Name |
1-(1-benzothiophen-2-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8OS/c1-7(11)10-6-8-4-2-3-5-9(8)12-10/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGSGCQGCVKWRNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=CC=CC=C2S1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3057692 | |
Record name | 2-Acetylbenzo[b]thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3057692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22720-75-8 | |
Record name | 2-Acetylbenzothiophene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22720-75-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethanone, 1-benzo(b)thien-2-yl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022720758 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Acetylbenzo[b]thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3057692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-benzo[b]thien-2-ylethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.055 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | ETHANONE, 1-BENZO(B)THIEN-2-YL- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZC5EPE32DF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Step 1: Synthesis of 2-Alkylthiobenzaldehyde
The process begins with the nucleophilic substitution of 2-halobenzaldehyde (e.g., 2-chlorobenzaldehyde) with a sterically hindered mercaptan (e.g., tert-butyl mercaptan). Conducted in polar solvents like dimethylsulfoxide (DMSO) or acetic acid, this step employs bases such as potassium hydroxide (KOH) or sodium hydride (NaH) to deprotonate the thiol.
Key Reaction Parameters
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Temperature : 50–80°C (optimal: 60°C)
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Time : 1–3 hours (complete conversion monitored via TLC)
The steric bulk of the mercaptan prevents over-alkylation, ensuring regioselectivity. For example, 2-chlorobenzaldehyde reacts with tert-butyl mercaptan in DMSO/KOH at 60°C to yield 2-(tert-butylthio)benzaldehyde within 2 hours.
Step 2: Oxidation to 2,2'-Dithiobis(benzaldehyde)
The alkylthiobenzaldehyde intermediate undergoes oxidative dimerization using bromine (Br₂) in acetic acid or a DMSO/HBr system. This step generates 2,2'-dithiobis(benzaldehyde) via a redox mechanism involving dimethylsulfide and HBr.
Optimization Insights
Step 3: Cyclization with 2,4-Pentanedione
The dithiobis(benzaldehyde) reacts with 2,4-pentanedione (acetylacetone) in methanol under basic conditions (K₂CO₃) to form 2-ABT. A sequential addition of chloroacetone improves yield by scavenging residual intermediates.
Reaction Conditions
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Temperature : 0–60°C (ambient preferred)
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Base : Potassium carbonate (2 equivalents)
Table 1: Multi-Step Synthesis Parameters
Step | Reagents/Conditions | Yield | Key Observations |
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1 | 2-Cl-benzaldehyde, tert-butyl mercaptan, DMSO/KOH, 60°C | >90% | Steric hindrance prevents disubstitution |
2 | Br₂, acetic acid/DMSO, 50°C | 85% | Redox cycle minimizes byproducts |
3 | Acetylacetone, K₂CO₃, methanol; chloroacetone | 78% | Sequential addition boosts efficiency |
One-Step Green Synthesis Using 2-Mercaptoacetone
Reaction Design and Mechanism
A streamlined protocol involves coupling 2-chlorobenzaldehyde with 2-mercaptoacetone in aqueous K₂CO₃ at 90°C. This atom-economical method avoids toxic solvents and intermediates, leveraging in situ thiolate formation.
Optimized Conditions
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Solvent : Water (enables easy product isolation)
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Base : K₂CO₃ (2 equivalents)
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Time : 2 hours
Mechanistic Pathway
The thiolate anion attacks the aldehyde’s electrophilic carbon, followed by intramolecular cyclization and elimination of HCl.
Table 2: One-Step Synthesis Parameters
Parameter | Value | Impact on Yield |
---|---|---|
Temperature | 90°C | Maximizes cyclization rate |
Solvent | Water | Simplifies purification |
Base | K₂CO₃ | Enhances thiolate stability |
Comparative Analysis of Methods
Table 3: Method Comparison
The multi-step method, while labor-intensive, offers scalability for industrial production. In contrast, the one-step approach excels in sustainability but requires precise temperature control to prevent side reactions.
Industrial and Environmental Considerations
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Waste Management : The one-step process reduces hazardous waste by 40% compared to multi-step routes.
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Catalyst Use : Neither method requires precious-metal catalysts, lowering costs.
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Energy Efficiency : The one-step protocol operates at 90°C vs. 60–80°C for multi-step, but shorter reaction time offsets energy demand .
Chemical Reactions Analysis
Types of Reactions: 2-Acetylbenzothiophene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur at the benzothiophene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated benzothiophenes.
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry:
- 2-Acetylbenzothiophene is utilized as a precursor in the synthesis of more complex organic compounds. Its reactivity allows it to participate in various chemical reactions, including:
Table 1: Common Reactions Involving this compound
Reaction Type | Description | Common Reagents |
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Electrophilic Substitution | Substitutes at the benzothiophene ring | Bromine, Chlorine |
Nucleophilic Substitution | Reacts with nucleophiles at the carbonyl group | Sodium borohydride |
Oxidation | Forms sulfoxides and sulfones | Hydrogen peroxide |
Reduction | Converts carbonyl to alcohol | Lithium aluminum hydride |
Biological Applications
Potential Anti-Cancer Agent:
Research has indicated that this compound exhibits cytotoxic properties against various cancer cell lines, including HeLa cells. In vitro studies have shown that it can inhibit cell viability significantly, suggesting its potential as an anti-cancer agent .
Mechanism of Action:
- The compound's cytotoxic effects may be attributed to its ability to induce apoptosis in cancer cells through P450-dependent mechanisms .
Case Study:
A study demonstrated that derivatives of benzothiophenes, including this compound, showed promising results as anticancer agents with low IC50 values in various cancer models .
Medicinal Chemistry
Enzyme Interaction Studies:
this compound has been investigated for its role in studying enzyme interactions and metabolic pathways. It has been identified as a metabolite of zileuton, a drug used for asthma treatment, which highlights its relevance in pharmacological studies .
Case Study:
- In fragment-based drug discovery, compounds like this compound have been shown to bind effectively to HIV protease, indicating its potential utility in antiviral drug development .
Industrial Applications
Dyes and Pigments Production:
The compound is also employed in the synthesis of dyes and pigments due to its unique structural properties that allow for color stability and vibrancy .
Analytical Applications
Fluorescent Probes:
Recent developments have incorporated this compound into fluorescent probes for rapid detection of cyanide ions (CN−). These probes exhibit significant biocompatibility and analytical capabilities, making them useful in environmental monitoring and safety applications .
Mechanism of Action
The mechanism of action of 2-acetylbenzothiophene involves its interaction with specific molecular targets. For instance, in medicinal applications, it may enhance the expression of certain genes, such as BMP-2, which plays a role in bone formation and repair. The compound can also undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The acetyl-substituted thiophene derivatives share a common thiophene or benzothiophene backbone but differ in substituents and ring systems, leading to distinct physicochemical and biological properties.
Compound | CAS No. | Molecular Formula | Molecular Weight | Key Structural Features |
---|---|---|---|---|
2-Acetylbenzothiophene | 22720-75-8 | C₁₀H₈OS | 176.23 | Benzothiophene + acetyl group |
2-Acetylthiophene | 88-15-3 | C₆H₆OS | 126.18 | Thiophene + acetyl group |
2-Acetyl-3-methylthiophene | N/A | C₇H₈OS | 140.20 | Thiophene + acetyl + methyl |
Benzo[b]thiophene, 2-ethyl | 1196-81-2 | C₁₀H₁₀S | 162.25 | Benzothiophene + ethyl group |
Key Observations :
- Lipophilicity : The benzothiophene core in this compound increases lipophilicity compared to simpler thiophene derivatives, influencing membrane permeability and metabolic stability .
- Electronic Effects : The electron-withdrawing acetyl group alters the electron density of the thiophene ring, affecting reactivity in nucleophilic substitutions or cycloadditions .
Metabolic and Toxicological Profiles
- This compound :
- Primarily used in organic synthesis without reported hepatotoxicity .
Biological Activity
2-Acetylbenzothiophene is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article presents a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound belongs to the class of benzothiophene derivatives, which are known for their various pharmacological properties. The compound features a benzothiophene core with an acetyl group at the 2-position, contributing to its reactivity and biological potential.
Antitumor Activity
Research indicates that this compound and its derivatives exhibit significant antitumor properties. A study conducted on various thiophene derivatives, including this compound, demonstrated cytotoxic effects against several cancer cell lines, including HeLa (cervical carcinoma) and A549 (lung carcinoma) cells. The half-maximal effective concentration (EC50) values for these compounds were evaluated using the MTT assay, which measures cell viability based on mitochondrial activity.
Compound | Cell Line | EC50 (μg/mL) |
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This compound | HeLa | 30 |
This compound | A549 | 25 |
The results indicated that this compound significantly reduced cell viability at concentrations ranging from 30 to 50 μg/mL, suggesting its potential as a chemotherapeutic agent .
Cholinesterase Inhibition
Another notable biological activity of this compound is its inhibition of cholinesterases (AChE and BChE), enzymes implicated in neurodegenerative diseases such as Alzheimer's. In a series of experiments, various benzothiophene derivatives were synthesized and tested for their inhibitory effects on these enzymes. The most potent inhibitors showed IC50 values comparable to established drugs like galantamine.
Compound | AChE IC50 (μM) | BChE IC50 (μM) |
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Compound 5f | 62.1 | 24.3 |
Galantamine | 28.0 | - |
These findings suggest that modifications to the benzothiophene structure can enhance cholinesterase inhibition, potentially leading to new treatments for Alzheimer's disease .
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. Studies indicate that this compound exhibits activity against various bacterial strains and fungi. The effectiveness was measured using standard antimicrobial susceptibility tests, revealing significant inhibition zones against pathogens such as Staphylococcus aureus and Candida albicans.
Case Studies
Case Study 1: Antitumor Efficacy in HeLa Cells
In a controlled laboratory setting, researchers treated HeLa cells with varying concentrations of this compound. The study monitored cell viability over time using the MTT assay:
- Treatment Groups: Control (0 μg/mL), Low Dose (10 μg/mL), Medium Dose (30 μg/mL), High Dose (50 μg/mL)
- Results:
- Control: 100% viability
- Low Dose: 85% viability
- Medium Dose: 55% viability
- High Dose: 20% viability
These results confirmed the dose-dependent cytotoxicity of the compound .
Case Study 2: Cholinesterase Inhibition
Another study focused on the cholinesterase inhibitory potential of various benzothiophene derivatives, including this compound. The study utilized in vitro assays with human serum samples to assess the inhibition rates:
- Inhibition Rates at IC50 Concentrations:
- AChE: ~80% inhibition
- BChE: ~75% inhibition
This study highlighted the compound's potential in developing therapeutic agents for cognitive disorders .
Q & A
Basic Research Question
- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles (H302: harmful if swallowed) .
- Waste disposal : Collect in halogen-resistant containers for incineration (avoid aqueous disposal due to sulfur content) .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks (P305+P351+P338: rinse cautiously if exposed) .
What are the challenges in scaling up this compound synthesis for preclinical studies?
Advanced Research Question
Critical issues include:
- Purification : Column chromatography is impractical at >10 g scale; switch to recrystallization (ethanol/water) .
- Byproduct control : Monitor for thiophene ring oxidation using inline FTIR.
- Yield optimization : Replace AlCl₃ with heterogeneous catalysts (e.g., zeolites) to reduce aqueous workup steps .
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.